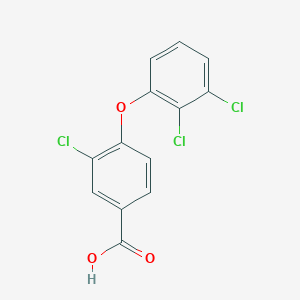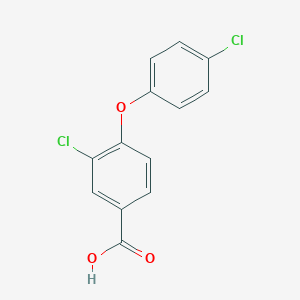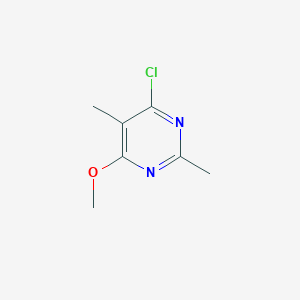
4-Chloro-6-methoxy-2,5-dimethylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine or related compounds often involves reactions with organolithium reagents . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-tributylstannylpyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is 1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a solid compound . Its molecular weight is 172.61 g/mol . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
1. Antioxidant and Antimicrobial Activity
- Application Summary: This compound has been used in the synthesis of tetra-substituted imidazole, which has shown antioxidant and antimicrobial activities .
- Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals to obtain metal complexes .
- Results: The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that metal complexes were more harmful against various strains of bacteria and fungi compared to the ligand . Molecular docking results supported the experimental results of the antioxidant activities of the compounds .
2. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which have applications in the agrochemical and pharmaceutical industries, can be synthesized using this compound .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Antibacterial Activity
- Application Summary: The compound has been used in the synthesis of novel compounds that were screened for antibacterial activity against different types of bacterial strains .
- Methods of Application: The specific methods of synthesis and application were not detailed in the source .
- Results: The results of the antibacterial activity screening were not provided in the source .
4. Quantum Chemical Computational Methods
- Application Summary: The compound has been used in Density Functional Theory (DFT) studies to generate DFT-NMR spectra of different organic compounds .
- Methods of Application: The specific methods of application were not detailed in the source .
- Results: The results of the DFT-NMR spectra were not provided in the source .
5. Synthesis of N-Heterocyclic Compounds
- Application Summary: This compound has been used in the synthesis of N-heterocyclic compounds through SNAr amination with a variety of amines .
- Methods of Application: The compound was reacted with a variety of amines under mild and environmentally friendly conditions . The reaction products were unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results: The isolated compounds are products of amination, solvolysis, and condensation processes . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
6. Corrosion Inhibition
- Application Summary: The compound has been used as a corrosion inhibitor for mild steel in 0.5 M sulfuric acid solution .
- Methods of Application: Electrochemical measurements and surface characterization were used to study the inhibition ability of the compound . Quantum chemical calculations were performed to investigate the inhibition mechanism .
- Results: The compound exhibits good inhibition performance for mild steel corrosion in acidic medium and acts as a mixed-type inhibitor . The inhibition efficiency increases with the inhibitor concentration to reach 87% . The inhibitor acts through the formation of a protective layer at the metal surface by the adsorption of its molecules onto mild steel surface .
7. Quantitative Structure-Retention Relationship (QSRR) Study
- Application Summary: This compound has been used as a nucleobase standard in the systematic QSRR study on pyrimidines between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .
- Methods of Application: The specific methods of application were not detailed in the source .
- Results: The results of the QSRR study were not provided in the source .
8. Synthesis of Proton Sponges
- Application Summary: This compound has been used in the synthesis of new representatives of quinoline proton sponges .
- Methods of Application: The compound was reacted with dimethylamine solution in alcohol, which resulted in nucleophilic substitution of the methoxy groups . The reduction of the resulting compound with subsequent methylation gave a new representative of quinoline proton sponges .
- Results: The synthesized compound is a new representative of quinoline proton sponges .
Safety And Hazards
The safety data sheet for a related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 4-Chloro-6-methoxy-2,5-dimethylpyrimidine.
Propriétés
IUPAC Name |
4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMZFJGIKRCBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2,5-dimethylpyrimidine | |
CAS RN |
102074-10-2 | |
| Record name | 4-chloro-6-methoxy-2,5-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



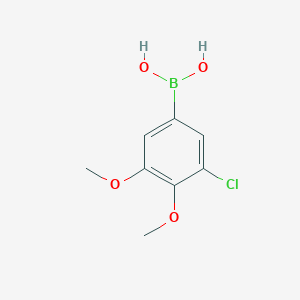
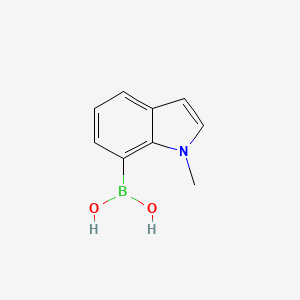
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
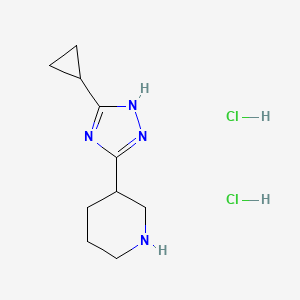

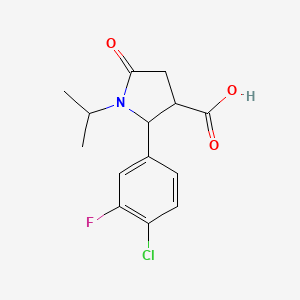
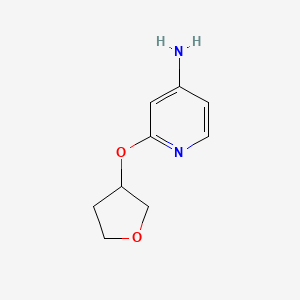
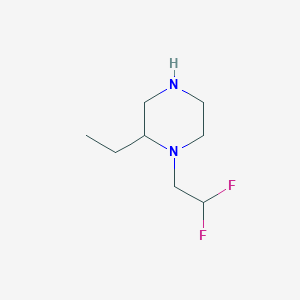

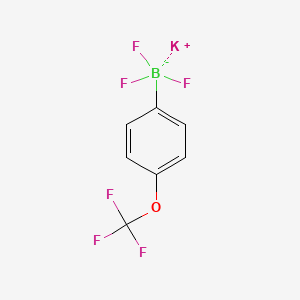
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
